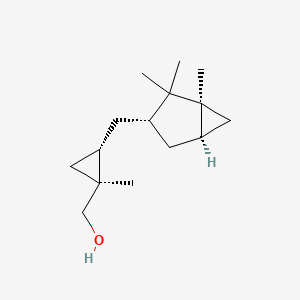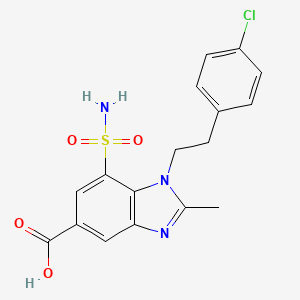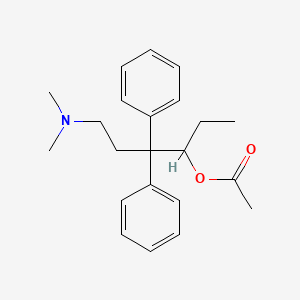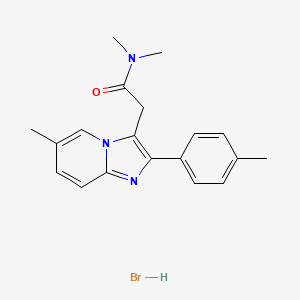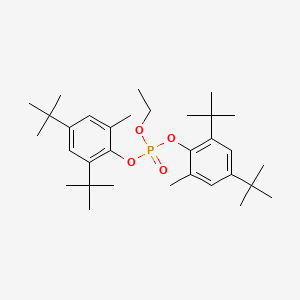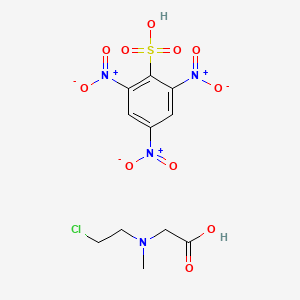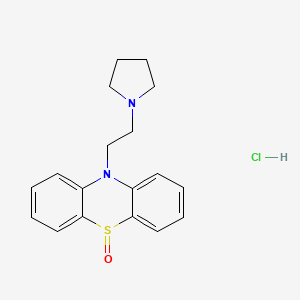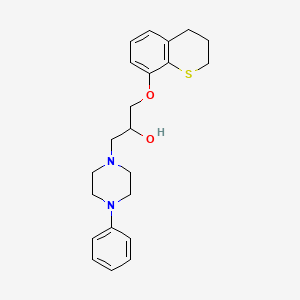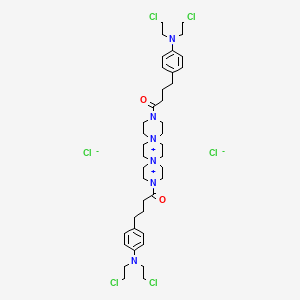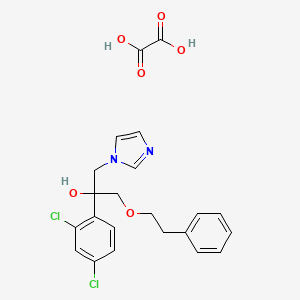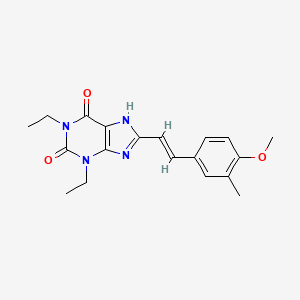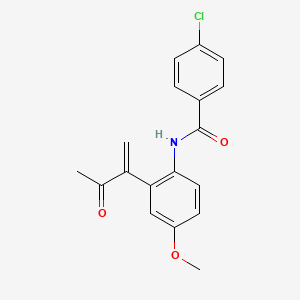
4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step often involves the acylation of a chloro-substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Coupling Reaction: The final step involves coupling the acylated and methoxylated intermediate with a suitable amine derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Methanol and a base like sodium methoxide (NaOMe).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-methoxyphenyl)benzamide: Lacks the methylene-2-oxo-propyl group.
4-Methoxy-N-(4-chlorophenyl)benzamide: Similar structure but different substitution pattern.
Uniqueness
4-Chloro-N-(4-methoxy-2-(1-methylene-2-oxo-propyl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
854078-33-4 |
|---|---|
Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-chloro-N-[4-methoxy-2-(3-oxobut-1-en-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H16ClNO3/c1-11(12(2)21)16-10-15(23-3)8-9-17(16)20-18(22)13-4-6-14(19)7-5-13/h4-10H,1H2,2-3H3,(H,20,22) |
InChI Key |
VIIOOFMLCDKGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



